molecular formula C8H9Cl2NO2 B13770204 Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- CAS No. 75228-82-9

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-

Katalognummer: B13770204
CAS-Nummer: 75228-82-9
Molekulargewicht: 222.07 g/mol
InChI-Schlüssel: SIRNREWBXLUNAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a furanyl group attached to the acetamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- typically involves the reaction of 2-chloroacetamide with 5-chloro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloroacetamide+5-chloro-2-furanylmethyl chlorideNaOHAcetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-\text{2-chloroacetamide} + \text{5-chloro-2-furanylmethyl chloride} \xrightarrow{\text{NaOH}} \text{Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-} 2-chloroacetamide+5-chloro-2-furanylmethyl chlorideNaOH​Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation Reactions: The furanyl group can undergo oxidation to form corresponding furanones.

    Reduction Reactions: The compound can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted acetamides.

    Oxidation Reactions: Products include furanones.

    Reduction Reactions: Products include amines.

Wissenschaftliche Forschungsanwendungen

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- involves its interaction with specific molecular targets. The chloro and furanyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- is unique due to its specific combination of chloro and furanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

75228-82-9

Molekularformel

C8H9Cl2NO2

Molekulargewicht

222.07 g/mol

IUPAC-Name

2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C8H9Cl2NO2/c1-11(8(12)4-9)5-6-2-3-7(10)13-6/h2-3H,4-5H2,1H3

InChI-Schlüssel

SIRNREWBXLUNAD-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=C(O1)Cl)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.